N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide
Description
N-[2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group, a 4-fluorophenyl moiety, and a morpholine ring. The fluorophenyl group enhances lipophilicity and metabolic stability, while the morpholine ring improves aqueous solubility due to its tertiary amine and oxygen atoms. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S2/c17-14-5-3-13(4-6-14)15(19-7-9-22-10-8-19)12-18-24(20,21)16-2-1-11-23-16/h1-6,11,15,18H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWRVUWZIFBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through sulfonation of thiophene followed by amination. The next step involves the introduction of the 4-fluorophenyl group through a Friedel-Crafts acylation reaction. Finally, the morpholine moiety is introduced via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide as an anticancer agent. Research indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study : In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has shown promising results in antimicrobial studies. Its effectiveness against various bacterial strains was evaluated, indicating a broad-spectrum activity profile.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that this compound could be developed into a new class of antimicrobial agents .
Neurological Disorders
The morpholine component of the compound indicates potential applications in treating neurological disorders. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
Case Study : A study on animal models of depression showed that administration of the compound resulted in significant improvements in behavioral tests, indicating potential antidepressant effects .
Organic Electronics
The electronic properties of thiophene derivatives are well-documented, making this compound an interesting candidate for organic electronic applications.
Research Findings : The compound has been incorporated into organic photovoltaic cells, where it demonstrated enhanced charge mobility and stability compared to traditional materials used in organic solar cells. This suggests its utility in developing more efficient energy conversion devices .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Impact of Substituents on Activity and Properties
Morpholine vs. Other Amines: The target compound’s morpholine group enhances solubility compared to analogs with pyrrolidine or piperidine (e.g., compounds 5a–c and 6a–b in ). In contrast, 5-fluoro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide () lacks morpholine, which may reduce solubility and alter pharmacokinetics.
Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., compounds 5a–h in ). Fluorination often improves metabolic stability and membrane permeability . Compounds with bromine (e.g., ) or nitro groups () exhibit bulkier substituents, which may hinder target binding but enhance electron-withdrawing effects.
Thiophene vs. However, benzothiazole’s larger aromatic system may alter binding specificity . Thiopyrimidinones () show antimicrobial activity, suggesting that the thiophene sulfonamide core in the target compound could share similar biological targets .
Physicochemical Properties
- Solubility: Morpholine-containing compounds generally exhibit higher solubility in aqueous media compared to non-polar analogs (e.g., diphenylacetamide derivatives in ).
Q & A
Q. What are the key synthetic routes and optimization strategies for N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the morpholine-fluorophenyl ethylamine intermediate via nucleophilic substitution or reductive amination .
- Step 2 : Sulfonamide coupling using thiophene-2-sulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to introduce the sulfonamide group .
- Optimization : Yield and purity depend on solvent choice (e.g., THF vs. DCM), temperature control (0–25°C), and stoichiometric ratios of reagents (1:1.2 for amine:sulfonyl chloride) .
- Example : In analogous compounds, NMR monitoring (e.g., disappearance of amine protons at δ 2.8–3.2 ppm) ensures reaction completion .
Q. How is structural confirmation achieved for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : Key signals include:
- Thiophene protons: δ 7.2–7.4 ppm (doublet, J = 3.6 Hz) .
- Fluorophenyl group: δ 7.0–7.3 ppm (multiplet) .
Q. What are the hypothesized biological targets for this compound?
Based on structural analogs, potential targets include:
- Protein kinases : The morpholine and sulfonamide moieties may interact with ATP-binding pockets .
- Enzymatic inhibition : Thiophene sulfonamides show affinity for carbonic anhydrase isoforms (e.g., CA-IX in cancer studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in IC50 values (e.g., kinase inhibition vs. antibacterial activity) may arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.5), ATP concentration (1 mM vs. 10 µM), or cell lines (HEK293 vs. HeLa) .
- Structural analogs : Compare with N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)tetrahydroquinolin-7-yl]ethanediamide, which exhibits divergent selectivity due to ethanediamide vs. acetamide substitution .
- Validation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement .
Q. What computational strategies are effective for predicting binding modes and SAR?
- Docking studies : Employ Schrödinger Glide or AutoDock Vina to model interactions with kinase domains (PDB: 3LCS) .
- MD simulations : Simulate ligand-receptor stability over 100 ns trajectories to assess morpholine ring flexibility .
- QSAR models : Use Hammett constants (σ) for fluorophenyl substituents to predict electronic effects on sulfonamide reactivity .
Q. What are the challenges in optimizing regioselectivity during synthesis?
Competing reactions (e.g., over-sulfonylation or morpholine ring opening) require:
- Protecting groups : Temporarily block the morpholine nitrogen with Boc groups during sulfonamide coupling .
- Catalysts : Use DMAP to enhance sulfonyl chloride reactivity while minimizing side reactions .
- Chromatography : Purify intermediates via flash chromatography (silica gel, hexane:EtOAc 3:1) to isolate desired regioisomers .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
